Trifluoro(isocyanato)silane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds, although the field broadly encompasses silicon compounds with organic functionalities. wikipedia.org These compounds range from silicones used in everyday products to highly specialized reagents for chemical synthesis. cfmats.com Trifluoro(isocyanato)silane is a prime example of a specialized organosilicon reagent where the silicon atom is bonded to both highly electronegative fluorine atoms and a reactive organic functional group, the isocyanate. This structure allows it to act as a molecular bridge, combining the thermal stability and inorganic character of a fluorosilane with the versatile reactivity of an isocyanate. cfsilicones.comcfmats.com
The bond between silicon and fluorine is one of the strongest single bonds in chemistry. This exceptional bond strength is a key driver in many chemical reactions and imparts significant thermal and chemical stability to molecules that contain it. rsc.org In materials science, the incorporation of Si-F bonds is a well-established strategy for enhancing the properties of silicon-based materials. For instance, fluorination can improve the performance of silicon devices by passivating surface defects and can suppress the diffusion of other elements within a semiconductor matrix. proviscocs.comwikipedia.org
In the context of this compound, the trifluorosilyl group provides a stable anchor. The properties of the closely related compound, trifluorosilane (B87118) (F₃HSi), offer insight into this structural motif, featuring a silicon-fluorine bond length of 1.555 Å. wikipedia.org The presence of the three fluorine atoms makes the silicon atom highly electron-deficient, which in turn influences the reactivity of the attached isocyanate group.
The isocyanate group (-N=C=O) is a cornerstone of polymer chemistry, primarily due to its high reactivity toward nucleophiles. cfmats.com Isocyanates are electrophiles that readily react with compounds containing active hydrogen atoms, such as alcohols and amines. cfsilicones.com The reaction with an alcohol yields a urethane (B1682113) linkage, while the reaction with an amine produces a urea (B33335) linkage. These reactions are fundamental to the synthesis of polyurethanes, a diverse class of polymers used in everything from flexible foams and rigid insulation to durable coatings and adhesives. cfmats.comchemicalbook.com
Isocyanato silanes are bifunctional compounds that leverage this reactivity. cfmats.comcfsilicones.com The isocyanate group provides a reactive handle for grafting the molecule onto polymer chains or other organic structures, while the silane (B1218182) portion can anchor the molecule to inorganic surfaces. cfmats.comcfmats.com
Table 1: Physicochemical Properties of Analogous Compounds
| Property | Trifluorosilane (F₃HSi) | 4-Fluorophenyl Isocyanate (FC₆H₄NCO) | Chlorosulfonyl Isocyanate (ClSO₂NCO) |
|---|---|---|---|
| Formula | F₃HSi | C₇H₄FNO | CClNO₃S |
| Molar Mass | 86.09 g/mol | 137.11 g/mol | 141.53 g/mol |
| Boiling Point | -97.5 °C | 55 °C / 8 mmHg | 107 °C |
| Key Feature | Represents the SiF₃ moiety | Represents a fluorinated isocyanate | Represents a highly electrophilic isocyanate |
This table presents data for compounds analogous to the functional parts of this compound to illustrate their fundamental properties. Data sourced from wikipedia.orgwikipedia.orgsigmaaldrich.com.
Interdisciplinary Research Perspectives on Fluorinated Organosilanes
Fluorinated organosilanes represent a critical class of molecules in interdisciplinary research, particularly in materials science and surface engineering. These compounds are widely used as coupling agents and surface modifiers to alter the properties of various substrates. cfmats.com The silane functionality, typically an alkoxysilane, can hydrolyze to form silanol (B1196071) groups (Si-OH), which then condense with hydroxyl groups on the surface of inorganic materials like glass, silica (B1680970), and metal oxides to form stable covalent bonds. cfmats.comnist.gov
Simultaneously, the fluorinated portion of the molecule, often a fluoroalkyl chain, creates a new surface with low surface energy. This imparts desirable properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and chemical resistance. chemscene.com This dual functionality is exploited in applications ranging from self-cleaning coatings and anti-graffiti surfaces to moisture-resistant layers for electronics. chemscene.com this compound fits this paradigm, offering a pathway to surfaces functionalized with a reactive isocyanate group, which can then undergo further chemical modification. nist.gov
Table 2: Overview of Isocyanato Silane Reactivity
| Functional Group | Reactant Type | Resulting Linkage/Group | Significance |
|---|---|---|---|
| Isocyanate (-N=C=O) | Alcohols (R-OH) | Urethane | Polyurethane formation |
| Amines (R-NH₂) | Urea | Polyurea formation | |
| Water (H₂O) | Amine + CO₂ | Foaming agent in polymer synthesis | |
| Trifluorosilyl (SiF₃) | Nucleophiles (e.g., H₂O) | Silanol (F₂Si(OH)) etc. | Anchoring to inorganic surfaces, cross-linking |
This table summarizes the characteristic reactions of the two functional groups present in isocyanato silanes. Sourced from cfsilicones.comcfmats.comnist.gov.
Research Trajectories and Open Questions in the Chemistry of this compound
The unique structure of this compound suggests several promising avenues for future research, though it also presents a number of unanswered questions. A primary research trajectory is its potential use as a monomer for the synthesis of novel fluorinated polysiloxanes or polyurethanes. Such polymers would be expected to exhibit exceptional thermal stability and chemical resistance due to the high fluorine content and stable Si-F bonds.
Another key area of investigation is its application as a surface modification agent. While other isocyanato silanes are used for this purpose, the high electronegativity of the SiF₃ group may uniquely influence the reactivity of the isocyanate and the stability of the bond to the substrate. nist.gov This could lead to more robust or more reactive surface coatings.
However, significant open questions remain.
Synthetic Accessibility: Efficient and safe synthetic routes to this compound need to be developed and optimized. The synthesis of silyl (B83357) isocyanates can be challenging, and the presence of the SiF₃ group adds another layer of complexity. rsc.orggoogle.com
Reactivity Profile: The precise reactivity of the isocyanate group in F₃SiNCO is not well-documented. How does the strongly electron-withdrawing SiF₃ group modulate the electrophilicity of the isocyanate carbon compared to standard alkyl isocyanato silanes? A thorough kinetic and mechanistic study is required.
Addressing these questions will be crucial for unlocking the full potential of this compound as a versatile building block in advanced materials chemistry.
Structure
3D Structure
Properties
CAS No. |
352-36-3 |
|---|---|
Molecular Formula |
CF3NOSi |
Molecular Weight |
127.097 g/mol |
IUPAC Name |
trifluoro(isocyanato)silane |
InChI |
InChI=1S/CF3NOSi/c2-7(3,4)5-1-6 |
InChI Key |
BVJNCKWIHSXYNK-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[Si](F)(F)F)=O |
Origin of Product |
United States |
Synthetic Methodologies for Trifluoro Isocyanato Silane and Analogous Structures
General Approaches to Isocyanatosilane Synthesis
The formation of the Si-N=C=O linkage is a critical step in the synthesis of isocyanatosilanes. Methodologies have evolved from using highly toxic reagents to developing safer, more efficient catalytic processes.
Reaction Pathways from Silane (B1218182) Precursors and Isocyanic Acid Derivatives
Historically, the preparation of isocyanatosilanes often involved the reaction of amino-containing silanes with highly toxic phosgene (B1210022) or its safer solid equivalent, triphosgene. google.com This method, while effective, carries significant safety and environmental risks.
A more contemporary and safer approach involves the thermal cracking of silyl (B83357) carbamate (B1207046) intermediates. google.com This non-phosgene route typically starts with an aminosilane (B1250345) which reacts with a carbonate to form the corresponding silyl alkyl carbamate. Subsequent thermal or catalytic treatment eliminates an alcohol molecule to yield the desired isocyanatosilane. Another established pathway is the reaction of organohalosilanes with metal cyanates, although this can be limited by the reactivity of the specific halosilane used.
Utilization of Primary Aminoalkylalkoxysilanes in Isocyanate Generation
A prominent non-phosgene method for preparing isocyanatosilanes utilizes primary aminoalkylalkoxysilanes as starting materials. google.com This process involves a two-step reaction sequence:
Carbamate Formation: The primary aminoalkylalkoxysilane is reacted with a dialkyl carbonate. This reaction forms a silicon-based alkyl carbamate intermediate.
Dealcoholization: The resulting carbamate is then subjected to a dealcoholization reaction, typically at elevated temperatures (200-320 °C) in the presence of a catalyst, to yield the final isocyanatosilane product. google.com
This method avoids the use of phosgene and offers a pathway to high-purity isocyanatosilanes after purification steps like reduced pressure rectification. google.com
Synthesis of Fluorinated Silane Derivatives
Introducing fluorine, particularly trifluoromethyl groups, onto a silane scaffold dramatically alters the compound's electronic properties, stability, and reactivity.
Strategies for Introducing Trifluoromethyl and Perfluorinated Groups to Silane Scaffolds
The introduction of trifluoromethyl (CF₃) and other perfluorinated groups onto silicon is a key area of organofluorine chemistry.
Trifluoromethylation: A widely used reagent for introducing the CF₃ group is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. wikipedia.orgresearchgate.net This reagent, often activated by a fluoride (B91410) source, allows for the nucleophilic trifluoromethylation of various electrophiles. wikipedia.org Other methods include the use of fluoroform (CF₃H) with a strong base or trifluoroiodomethane in coupling reactions. wikipedia.org The development of reagents from fluoroform, an industrial byproduct, is an area of active research aimed at lowering costs and reducing waste. acs.org
Perfluoroalkylation: For longer perfluorinated chains, synthetic routes often involve the reaction of a Grignard or lithium reagent derived from a perfluoroalkyl halide with a suitable chlorosilane or alkoxysilane. dtic.mil For instance, a perfluorinated alkynyl silane monomer can be synthesized via the nucleophilic addition of a 1-perfluorooctynyl magnesium bromide to an alkoxysilane. dtic.mildtic.mil The stability of the resulting perfluoroalkyl-silicon bond is a critical consideration for subsequent reactions. dtic.mil The starting material for some fluorinated siloxanes is dichloromethyl(3,3,3-trifluoropropyl)silane. wikipedia.org
Nucleophilic Addition Reactions in Fluorinated Silane Synthesis
Nucleophilic addition is a fundamental reaction type for creating the crucial carbon-silicon bond in fluorinated silane synthesis.
One significant pathway is the reaction of an organometallic reagent with an electrophilic silane. For example, the synthesis of a perfluorinated alkynyl silane was achieved in 50% yield through the nucleophilic addition of 1-perfluorooctynyl magnesium bromide to commercially available alkoxysilanes. dtic.mil This Grignard reaction is noted to be more selective with alkoxysilanes compared to the analogous reactions with chlorosilanes, allowing for more controlled, stepwise substitution at the silicon atom. dtic.mil
Another key application is the nucleophilic trifluoromethylation of imines and carbonyl compounds using the Ruppert-Prakash reagent (TMSCF₃). researchgate.net In this process, a catalyst, often a fluoride ion source like tetrabutylammonium (B224687) fluoride (TBAF), activates the TMSCF₃ to generate a transient trifluoromethyl anion (CF₃⁻) or a hypervalent silicon species. wikipedia.orglsu.edu This nucleophilic CF₃⁻ then attacks the electrophilic carbon of the imine or carbonyl group. researchgate.net This strategy provides a general approach for synthesizing α-trifluoromethyl amines and related structures. researchgate.net
Catalytic Systems in Silane and Isocyanate Synthesis
Catalysis is pivotal in modern chemical synthesis, enabling milder reaction conditions, higher selectivity, and improved efficiency. chemscene.com This is particularly true for the synthesis of complex molecules like functionalized silanes and isocyanates.
In isocyanate synthesis, non-phosgene routes are heavily reliant on catalysis. nih.govacs.org The reductive carbonylation of nitroaromatics is effectively catalyzed by Group VIII transition metal complexes, such as those based on palladium, rhodium, and ruthenium. nih.govresearchgate.net The thermal decomposition of carbamates to isocyanates is another key industrial process where catalysts, including single-component metal systems like zinc and composite metal oxides, are employed to enhance yield and selectivity. nih.govacs.orgresearchgate.net
For silane functionalization, transition metal-catalyzed reactions are indispensable. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is commonly catalyzed by complexes of platinum, rhodium, and iridium. nih.govrsc.org Palladium catalysts are widely used for cross-coupling reactions involving organosilanes. numberanalytics.comacs.org Furthermore, supported ionic liquid phase (SILP) catalysts have shown promise in reactions like the disproportionation of trichlorosilane, a key process in the production of monosilane. mdpi.com
The tables below summarize key catalytic systems used in these syntheses.
Table 1: Catalytic Systems in Isocyanate Synthesis
| Reaction Type | Catalyst Class | Specific Examples | Reference |
|---|---|---|---|
| Reductive Carbonylation of Nitro Compounds | Homogeneous Transition Metals | Pd, Rh, Ru, Pt complexes | nih.govacs.orgresearchgate.net |
| Thermal Decomposition of Carbamates | Single-Component Metals | Zinc-based catalysts | acs.orgresearchgate.net |
| Thermal Decomposition of Carbamates | Composite Metal Oxides | Fe₂O₃/SiO₂, Bi₂O₃/Fe₂O₃ | nih.govacs.org |
Table 2: Catalytic Systems in Silane Synthesis and Functionalization
| Reaction Type | Catalyst Class | Specific Examples | Reference |
|---|---|---|---|
| Hydrosilylation | Transition Metal Complexes | Rh(III) and Ir(III) complexes, Pd(OAc)₂/DPEphos | nih.govrsc.orgacs.org |
| Cross-Coupling (e.g., Hiyama) | Transition Metal Catalysts | Palladium/Imidazolium systems, Pd nanoparticles | thermofisher.com |
| Silane Hydrolysis/Condensation | Transition Metal Complexes | Rh(III) and Ir(III) complexes | nih.gov |
Organocatalytic Protocols for Silatrane (B128906) Formation
Silatranes, a unique subclass of trialkoxysilanes featuring a transannular coordinate bond between the silicon and nitrogen atoms, serve as important structural analogs for understanding the chemistry of functionalized silanes. nih.gov Recent advancements have highlighted organocatalytic methods as a superior alternative to traditional synthetic routes, which often necessitate harsh conditions such as high-boiling-point solvents and strong inorganic base catalysts. acs.orgresearchgate.net
A novel, solvent-free, and efficient protocol for synthesizing a variety of organosilatranes has been developed utilizing amidine derivatives as organocatalysts. acs.org This approach has been shown to be a cutting-edge, catalytic method for producing organofunctional silatranes, potentially revolutionizing their production on an industrial scale due to its simplicity, efficiency, and adherence to green chemistry principles. amu.edu.pl
The catalytic activity of these amidine-based organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is directly related to their basicity (pKBH+). nih.govresearchgate.net TBD has been identified as a highly active catalyst in these reactions. researchgate.net The proposed mechanism involves a sequence of transesterification and hydrolysis-condensation reactions to form the characteristic silatranyl cage. nih.govresearchgate.net This organocatalytic strategy is versatile, allowing for the synthesis of numerous silatrane derivatives from various trialkoxysilanes and triethanolamine (B1662121) (TEOA) derivatives under mild, often room temperature, conditions. nih.govresearchgate.net
Table 1: Screening of Organic Base Catalytic Activity in a Model Silatrane Synthesis Reaction conditions: [TEOA]/[trialkoxysilane]/[catalyst] = 1:1.03:0.01, neat.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield of Product (%) |
|---|---|---|---|
| None | Room Temp. | 1 | <1 |
| NEt3 (Triethylamine) | Room Temp. | 1 | <1 |
| DIPEA (N,N-Diisopropylethylamine) | Room Temp. | 1 | <1 |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Room Temp. | 1 | <1 |
| DMAP (4-Dimethylaminopyridine) | Room Temp. | 1 | <1 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Room Temp. | 1 | >99 |
Data sourced from a study on organocatalytic silatrane synthesis. researchgate.net
Platinum-Supported Catalysts in Isocyanate Silane Preparation
Platinum catalysts are pivotal in the silicones industry, particularly for hydrosilylation reactions, which are fundamental for creating silicon-carbon bonds in monomers and for crosslinking polymers. matthey.com Highly active, silicone-soluble catalysts like Karstedt's catalyst are prepared from chloroplatinic acid and vinyl-silicon compounds. matthey.comresearchgate.net For enhanced stability, reusability, and efficiency, these platinum catalysts are often dispersed on high-surface-area supports.
The preparation of platinum-supported catalysts involves depositing platinum nanoparticles onto a support material, such as activated carbon or various metal oxides. rsc.orgresearchgate.net The choice of support and the method of preparation are crucial as they significantly influence the catalyst's performance. For instance, the use of high-surface-area activated carbons has been shown to produce low-cost, high-performance electrocatalysts. rsc.org The ethanol (B145695) reduction method is one technique used to prepare carbon-supported platinum (Pt/C) catalysts. rsc.org
The dispersion and stability of the platinum particles on the support are key factors for catalytic activity. researchgate.net Adjusting the pH of the precursor suspension to create an opposing surface charge on the support relative to the platinum precursor ions can considerably improve platinum dispersion. researchgate.net This enhanced interaction leads to highly dispersed platinum particles, typically in the range of 1 to 3 nm, which provide more available active sites for the reaction. rsc.orgresearchgate.net While not specific to Trifluoro(isocyanato)silane, these principles of using supported platinum catalysts are directly applicable to the synthesis of various isocyanate silanes, which are used as adhesion promoters and crosslinkers in coatings and sealants. cfmats.com
Table 2: Properties of Carbon Supports for Platinum Catalysts
| Carbon Support | BET Surface Area (m²/g) | Resulting Catalyst ECSA (m² gpt-1) | Key Finding |
|---|---|---|---|
| KB1600 | Not Specified | 155.0 | Superior durability and performance in fuel cell tests. rsc.org |
| KB800 | Not Specified | Lower than KB1600 | Demonstrates dependence on BET surface area. rsc.org |
| Commercial Pt/C | Not Specified | Lower than KB1600 | Serves as a benchmark for comparison. rsc.org |
ECSA: Electrochemical Surface Area. Data sourced from a study on Pt/C electrocatalysts. rsc.org
Optimization of Reaction Conditions and Product Isolation
The optimization of synthetic processes for silanes is critical for achieving high efficiency and product quality, which are essential for both laboratory-scale research and large-scale industrial production. researchgate.netamu.edu.pl This involves fine-tuning reaction parameters and developing effective methods for isolating and purifying the final product.
Yield Enhancement and Purity Considerations in Synthetic Processes
A significant challenge in the synthesis of silane derivatives, including analogous structures like silatranes, is the purification of the crude product. researchgate.net Traditional protocols often result in the need for cumbersome purification techniques. researchgate.net Common methods for product isolation include vacuum drying, vacuum distillation, recrystallization, extraction, and column chromatography. nih.govacs.org
For instance, in the organocatalytic synthesis of silatranes, adding a slight excess of the silane reagent can lead to the complete conversion of the highly polar triethanolamine starting material. acs.org This facilitates easy isolation of the desired silatrane product, which precipitates and can be washed with a non-polar solvent like hexane (B92381) to remove the unreacted silane and catalyst. acs.org
For achieving very high levels of purity, particularly for applications in the electronics industry, more advanced purification strategies are employed. These can include multi-stage processes involving adsorption and distillation. google.com A patented process for purifying silane involves passing the gaseous mixture through successive zones of porous granular charcoal and magnesium silicate (B1173343) at low temperatures (-40°C to -80°C) to adsorb impurities, followed by distillation. google.com Another approach for purifying specific organosilanes involves extractive distillation to break azeotropic mixtures with impurities like methanol. google.com The ultimate goal of these purification methods is to achieve high-purity silane, with some processes capable of reaching levels of 99.99+% by weight. google.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Trifluoro Isocyanato Silane
Reactivity of the Isocyanate Functionality
Reactions with Hydroxyl-Containing Species: Urethane (B1682113) Formation Mechanisms
No information was found on the reaction of Trifluoro(isocyanato)silane with hydroxyl-containing species to form urethanes. Mechanistic details, kinetic data, and the influence of the trifluorosilyl group on this reaction are not documented in the searched scientific literature.
Amination Reactions and Urea (B33335) Bond Formation
There is no available research on the amination reactions of this compound for the formation of urea bonds. Specific examples of reactions with primary or secondary amines and the resulting urea derivatives could not be located.
Interaction with Hydrazine Derivatives
Specific studies concerning the interaction of this compound with hydrazine or its derivatives are absent from the scientific record searched.
Reactivity of the Trifluorosilyl Moiety
Hydrolytic Stability and Condensation Reactions
Data on the hydrolytic stability of this compound and its subsequent condensation reactions are not available. The behavior of the Si-F and Si-N bonds in the presence of water has not been documented.
Silylating Capabilities and Silicon-Oxygen-Silicon Network Formation
There is no information available regarding the use of this compound as a silylating agent or its role in the formation of silicon-oxygen-silicon networks.
Compound Names Mentioned
Gas-Phase Reactivity and Electrophilicity/Nucleophilicity Studies
The gas-phase chemistry of silicon compounds, including silanes, is a subject of significant fundamental and practical interest. Studies in the absence of a solvent reveal the intrinsic reactivity of molecules, providing insights into their electrophilic and nucleophilic nature. The reactivity of this compound in the gas phase is dictated by the interplay of the highly electronegative fluorine atoms and the reactive isocyanate group, all bonded to the central silicon atom.
Gas-phase investigations of silanes have often focused on ion-molecule reactions, which are crucial in plasma processing and chemical vapor deposition environments. For instance, the reactions of silane (B1218182) ions with residual water have been observed in Orbitrap gas chromatography-mass spectrometry, leading to the formation of unexpected adducts. exlibrisgroup.com Density Functional Theory (DFT) calculations have confirmed that the silicon atom typically acts as the active center for these gas-phase reactions with water. exlibrisgroup.com
The electrophilicity and nucleophilicity of silanes in the gas phase have been systematically examined, for example, through studies of their kinetic hydricity. nih.govnsf.gov These studies provide a framework for understanding how substituents on the silicon atom influence its ability to act as a hydride donor (a measure of nucleophilicity). The presence of three fluorine atoms in this compound is expected to make the silicon center highly electron-deficient and thus strongly electrophilic. This is a key factor driving its reactivity.
Thermal reactions in the gas phase also provide insight. For example, the related compound trifluoro(1,1,2,2-tetrafluoroethyl)silane has been shown to react thermally with molecules like hexamethyldisilazane and methoxotrimethylsilane. rsc.org These reactions are thought to proceed via the coordination of the silicon atom with the nitrogen or oxygen atom of the other reactant. rsc.org Similarly, the reaction between silane and water in the gas phase is initiated by the thermal decomposition of silane at temperatures above 555 °C, though this reactivity can be enhanced at lower temperatures using a cold dielectric barrier discharge-plasma. nih.gov
Table 1: Factors Influencing Gas-Phase Reactivity of this compound
| Feature | Description | Implication for Reactivity |
|---|---|---|
| Si-F Bonds | Three highly electronegative fluorine atoms withdraw electron density from the silicon center. | Increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack. |
| Isocyanate Group (-NCO) | Contains an electrophilic carbon atom and can react with nucleophiles like amines and alcohols. nih.gov | Provides a secondary reactive site in the molecule. |
| Ion-Molecule Reactions | Silane ions can react with background molecules like water in mass spectrometry environments. exlibrisgroup.com | Suggests high reactivity in plasma or ionized gas environments. |
| Thermal Decomposition | Silanes can decompose at elevated temperatures, initiating reactions. nih.gov | High temperatures can lead to fragmentation and subsequent reactions with other gas-phase species. |
Interfacial Reaction Mechanisms on Substrate Surfaces
The interfacial reactivity of this compound is of great importance for its application in surface modification. Silane coupling agents are widely used to alter the chemical and physical properties of surfaces, such as those of metal oxides, polymers, and other materials. nist.gov The trifunctional nature of this compound (three fluorine atoms that can potentially be hydrolyzed) and the reactive isocyanate group allow it to form robust, covalently bound surface layers.
The primary mechanism for the attachment of silanes to hydroxylated surfaces (like silica (B1680970), SiO2) involves a multi-step process:
Hydrolysis: The hydrolyzable groups on the silicon atom react with surface-adsorbed water or atmospheric moisture. In the case of a fluorosilane, this would involve the reaction of Si-F bonds to form silanol (B1196071) (Si-OH) groups.
Condensation/Oligomerization: The newly formed silanol groups can condense with each other to form siloxane (Si-O-Si) oligomers in the vicinity of the surface.
Hydrogen Bonding: These oligomers then hydrogen-bond with the hydroxyl groups present on the substrate surface.
Covalent Linkage: Finally, upon curing (e.g., with heat), a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate, forming stable covalent Si-O-Substrate bonds.
For this compound, this process would lead to a surface layer where the silicon atoms are covalently linked to the substrate through siloxane bridges. The isocyanate groups would then be oriented away from the surface, presenting a reactive chemical functionality.
The isocyanate group itself provides a versatile handle for further surface functionalization. It can readily react with nucleophilic groups, such as primary amines (-NH2), to form urea linkages. nist.gov This allows for the two-step modification of a surface: first, the deposition of the isocyanato-silane layer, and second, the coupling of a desired molecule containing an amine group. However, studies with γ-isocyanatopropyl triethoxysilane have shown that the surface coupling reaction of an amine to an already-deposited isocyanate layer can be sterically hindered and may not proceed efficiently. nist.gov A more successful approach often involves reacting the isocyanate silane with the amine in solution first, and then depositing the resulting product onto the substrate. nist.gov
The use of fluorinated silanes for surface modification is particularly effective for creating low-energy surfaces that are both hydrophobic and oleophobic. sinosil.comdakenchem.com The resulting fluorinated layer reduces the surface friction coefficient and provides chemical inertness. nih.govchemrxiv.org Gas-phase deposition of fluorinated alkyl silanes is a common technique used to create these coatings, especially in micro- and nano-electromechanical systems where liquid-based deposition is impractical. researchgate.netaus.edu
Table 2: Interfacial Reaction Steps for this compound on a Hydroxylated Surface
| Step | Reaction Description | Resulting Species/Bond |
|---|---|---|
| 1. Hydrolysis | Si-F + H₂O → Si-OH + HF | Silanol groups (Si-OH) |
| 2. Condensation | Si-OH + HO-Si → Si-O-Si + H₂O | Siloxane oligomers |
| 3. Surface Bonding | Si-OH + HO-Substrate → Si-O-Substrate + H₂O | Covalent siloxane bond to surface |
| 4. Functionalization | Surface-Si-NCO + R-NH₂ → Surface-Si-NH-CO-NH-R | Surface-bound urea linkage |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving this compound. Methods like Density Functional Theory (DFT) are widely used to explore potential energy surfaces, identify stable intermediates, and locate the transition state structures that represent the energy bottleneck of a reaction. researchgate.netcas.cn
For a molecule like this compound, computational studies can elucidate several key aspects of its reactivity:
Reaction Mechanisms: Theoretical calculations can distinguish between different possible reaction pathways. For example, in a reaction with an amine, computations can determine whether the nucleophilic attack occurs preferentially at the silicon atom (leading to displacement of a fluoride (B91410) ion) or at the carbonyl carbon of the isocyanate group. This is achieved by calculating the activation energies for each pathway; the path with the lower energy barrier is the kinetically favored one. researchgate.net
Transition State Geometry and Energetics: Locating the transition state (a first-order saddle point on the potential energy surface) is crucial for understanding the kinetics of a reaction. arxiv.org Computational methods can optimize the geometry of the transition state and calculate its energy relative to the reactants. This activation energy is a key parameter in Transition State Theory (TST), which is used to predict reaction rate constants. rsc.org Advanced computational techniques, including the use of machine learning potentials, are being developed to accelerate the search for transition states, making such calculations more efficient for complex systems. arxiv.orgarxiv.org
Solvent and Catalytic Effects: Quantum chemical calculations can incorporate the effects of a solvent, often using a polarizable continuum model (PCM), to simulate reactions in the condensed phase. cas.cn This is important because the solvent can significantly alter reaction barriers. nih.gov Furthermore, the role of catalysts can be investigated by including the catalytic molecule in the calculation and determining how it lowers the activation energy of the rate-limiting step. For instance, computations on aminosilane (B1250345) reactions have suggested that a second aminosilane molecule can act as a catalyst. nih.gov
Theoretical studies on related organosilicon and fluorinated compounds have demonstrated the utility of these approaches. For instance, DFT calculations have been used to investigate the β-elimination mechanisms in fluorinated germyl silanes researchgate.net and to analyze the formation of difluorocarbene from (bromodifluoromethyl)trimethylsilane in the presence of a Lewis base catalyst. cas.cn These studies provide a blueprint for how the reaction pathways and transition states of this compound could be computationally explored to gain a deeper understanding of its chemical behavior in both gas-phase and interfacial reactions.
Table 3: Computational Methods for Studying this compound Reactivity
| Computational Method | Information Obtained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states; reaction energies and activation barriers. researchgate.netcas.cn | Elucidating preferred reaction pathways (e.g., attack at Si vs. NCO group); predicting reaction kinetics. |
| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. rsc.org | Quantifying the speed of reactions, such as surface attachment or functionalization. |
| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the reaction energetics. cas.cn | Understanding how different solvents influence the interfacial deposition and reaction mechanisms. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Highly accurate energy calculations for benchmarking DFT results. rsc.org | Providing a more precise determination of reaction barriers for fundamental mechanistic studies. |
| Machine Learning (ML) Potentials | Accelerated exploration of potential energy surfaces and location of transition states. arxiv.orgarxiv.org | Enabling the study of more complex reaction systems, such as reactions on large surface models. |
Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone for identifying the specific functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the various bonds within organosilicon compounds. The infrared spectrum is divided into several regions, with specific absorptions corresponding to different bond vibrations. libretexts.org
Si-O Stretching: In silane (B1218182) compounds, the presence of Si-O bonds, often arising from reactions with moisture or as part of an alkoxy group, gives rise to strong absorption bands typically found in the 1110-1000 cm⁻¹ range. gelest.com For instance, in isocyanate-propyltriethoxy silane, a related compound, a vibrational bond at 1080 cm⁻¹ is attributed to the stretching of Si-O-C bonds. researchgate.net
C-H Stretching and Bending: C-H stretching vibrations in alkanes are typically observed in the 3000–2850 cm⁻¹ region. libretexts.orgvscht.cz C-H bending or scissoring vibrations appear between 1470-1450 cm⁻¹. libretexts.org
Si-C Interactions: The identification of Si-C bonds through FTIR can be more complex as their absorptions can overlap with other vibrations.
C-F Stretching: The C-F stretching vibrations are known to produce strong absorption bands in the infrared spectrum, typically in the region of 1400-1000 cm⁻¹. The exact position is sensitive to the number of fluorine atoms attached to the carbon.
Isocyanate (N=C=O) Group: A key feature in the FTIR spectrum of isocyanato compounds is the strong, characteristic stretching band of the N=C=O group, which typically appears around 2275 cm⁻¹. researchgate.net The absence or shift of this peak can indicate that the isocyanate group has participated in a reaction. researchgate.netresearchgate.net For isocyanic acid (HNCO), a related molecule, the ν₂ band corresponding to the N=C=O stretch is observed at 2260 cm⁻¹ in the gas phase. nasa.gov
Interactive Table: Characteristic FTIR Absorption Ranges for Bonds in Silane Compounds
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Alkane | C-H Stretch | 2850–2960 | Medium |
| Alkene | =C-H Stretch | 3020–3100 | Medium |
| C=C Stretch | 1640–1680 | Medium | |
| Silanol (B1196071) | Si-OH | 3690 (free) | Sharp |
| Si-O Stretch | 950-810 | Broad | |
| Siloxane | Si-O-Si | 1080-1040 | Strong |
| Isocyanate | N=C=O Stretch | ~2275 | Strong |
| Fluoroalkane | C-F Stretch | 1400-1000 | Strong |
Data sourced from multiple chemical analysis resources. libretexts.orggelest.comlibretexts.orgvscht.cz
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique is particularly useful for characterizing thin films and surface modifications. For instance, XPS has been used to study the deposition of fluorinated silanes on silicon dioxide surfaces, providing information on the bonding states of silicon, carbon, fluorine, and oxygen. researchgate.net Such analysis would be invaluable for confirming the elemental composition and probing the chemical bonding environment of the Si, F, N, C, and O atoms in Trifluoro(isocyanato)silane.
Thermal Analysis Techniques in Material Characterization
The thermal stability and decomposition behavior of materials derived from or treated with this compound are critical parameters in assessing their potential applications. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in providing insights into the thermal properties of these materials.
In the context of materials science, this compound would likely be used as a surface modification agent or a precursor for thin films. The thermal properties of the resulting materials would be highly dependent on the substrate, the reaction conditions, and the extent of cross-linking.
Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature. For a material functionalized with this compound, a TGA curve would reveal the temperatures at which the organic and inorganic components decompose. While specific data for this compound modified materials is not available, a hypothetical TGA analysis might show initial mass loss due to the desorption of physisorbed water, followed by the decomposition of the organic isocyanate-derived linkages, and finally, at higher temperatures, the degradation of the siloxane network.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions. For a polymer or surface coating incorporating this compound, DSC could provide information on the curing process, the glass transition temperature of the resulting polymer, and any crystalline melting points. A representative DSC curve for a hypothetical isocyanate-propyltriethoxy silane shows an endothermic peak that can be attributed to the deblocking of the isocyanate group.
| Thermal Analysis Technique | Information Provided | Hypothetical Application for this compound Materials |
| Thermogravimetric Analysis (TGA) | Measures mass loss versus temperature. | Determining the thermal stability and decomposition profile of surfaces or polymers functionalized with this compound. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow versus temperature. | Characterizing curing behavior, glass transitions, and melting points of materials synthesized using this compound. |
Morphological and Surface Topography Analysis
The surface morphology and topography of materials are significantly influenced by the application of silane coupling agents. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for visualizing the surface at the micro and nanoscale.
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM can provide a three-dimensional surface profile. In the context of this compound applications, AFM would be invaluable for quantifying the surface roughness of a coating and determining the thickness of the deposited film. Studies on other aminosilanes have shown that the number of bonding sites in the silane molecule can affect the surface roughness, with more bonding sites potentially leading to greater island formation and a rougher surface. For a this compound layer, AFM could reveal details about the molecular organization and the formation of a monolayer or multilayers on the substrate.
| Analysis Technique | Information Provided | Hypothetical Application for this compound Coatings |
| Scanning Electron Microscopy (SEM) | High-resolution 2D images of the surface. | To visualize the uniformity, coverage, and microstructure of coatings derived from this compound. |
| Atomic Force Microscopy (AFM) | 3D surface topography and roughness measurements. | To quantify the nanoscale roughness and thickness of this compound films and to study the molecular ordering on the surface. |
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like Trifluoro(isocyanato)silane. These calculations are foundational for predicting a wide array of molecular properties.
An early experimental determination of the molecular structure of F₃SiNCO through vapor-phase electron diffraction found that the Si-N-C angle is 160.7±1.2°, with Si-F and Si-N bond lengths of 1.553±0.004 Å and 1.648±0.010 Å, respectively. researchgate.netresearchgate.net These experimental values serve as a crucial benchmark for validating the accuracy of computational models. For similar molecules like difluoroisocyanato silane (B1218182), DFT calculations using the B3LYP functional with a 6-311++G(3df, 3pd) basis set have been employed to determine equilibrium structures. researchgate.net Such studies have revealed that while smaller basis sets may predict a linear SiNCO arrangement, more sophisticated basis sets indicate a quasi-linear nature. researchgate.net
For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum on the potential energy surface and to predict its vibrational spectra. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For related compounds like cyclopropylsilyl isocyanate, ab initio calculations have been used to study the HOMO, providing insights into charge redistribution upon conformational changes. researchgate.net A full computational analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. From these, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's reactive tendencies. Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to understand the charge distribution and bonding interactions within the F₃SiNCO molecule.
| Reactivity Descriptor | Conceptual Definition |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |
Computational methods are invaluable for determining bond dissociation energies (BDEs), which quantify the strength of chemical bonds. By calculating the energy difference between the intact molecule and its constituent fragments upon bond cleavage, the BDE for each bond in this compound can be estimated. This information is critical for predicting which bonds are most likely to break during a chemical reaction.
Furthermore, DFT can be used to map out the potential energy surface for a given reaction, allowing for the identification of transition states and the calculation of reaction barriers. These barriers, or activation energies, are crucial for understanding the kinetics of chemical processes, such as the reaction of F₃SiNCO with nucleophiles or its thermal decomposition. For other isocyanates, the mechanisms of their reactions with alcohols to form urethanes have been extensively investigated using computational methods. researchgate.net
Molecular Dynamics Simulations for System Behavior and Interactions
While electronic structure calculations focus on static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, diffusion, and interactions with other molecules.
For a system containing this compound, MD simulations could be used to study its behavior in the gas, liquid, or solution phases. This would involve the development of a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. These simulations can predict bulk properties like density and viscosity, and provide a molecular-level understanding of how F₃SiNCO molecules interact with each other and with solvent molecules.
Modeling of Surface Adsorption and Interfacial Phenomena
The interaction of this compound with surfaces is a critical aspect of its potential applications, for example, in surface modification or as a coupling agent. Computational modeling can provide a detailed picture of the adsorption process at the atomic level.
Techniques combining DFT and MD can be used to simulate the adsorption of F₃SiNCO on various surfaces, such as silica (B1680970) or metal oxides. These simulations can determine the preferred binding sites, the orientation of the adsorbed molecule, and the strength of the surface-molecule interaction. They can also elucidate the mechanism of any surface-mediated reactions.
Development of Advanced Computational Models for Fluorinated Organosilanes
The unique properties of fluorinated organosilanes, including their high thermal stability and hydrophobicity, drive the development of advanced computational models to accurately predict their behavior. For silyl (B83357) isocyanates, theoretical studies have explored their potential energy surfaces using high-level ab initio methods like coupled-cluster theory (CCSD(T)) with large basis sets (e.g., cc-pVTZ). researchgate.net
Future research in this area may involve the use of machine learning techniques to develop more accurate and efficient force fields for MD simulations of these compounds. By training models on large datasets of DFT calculations, it is possible to create predictive models that can rapidly screen new fluorinated organosilanes for desired properties, accelerating the discovery and design of new materials.
Polymerization and Oligomerization Studies Involving Trifluoro Isocyanato Silane
Role as a Monomer in Polymer Synthesis
The unique chemical structure of trifluoro(isocyanato)silane makes it a valuable monomer for the synthesis of advanced polymeric materials. The highly reactive isocyanate group can readily participate in addition reactions, particularly with nucleophiles like alcohols and amines, to form urethane (B1682113) and urea (B33335) linkages, respectively. Simultaneously, the trifluorosilyl group can undergo hydrolysis and condensation, a fundamental process in silicone chemistry, to form stable siloxane (Si-O-Si) bonds. This dual reactivity allows for the creation of polymers with a combination of organic and inorganic segments, leading to materials with unique thermal, mechanical, and surface properties.
While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature, the isocyanate group is known to undergo self-polymerization under certain conditions, such as in the presence of specific catalysts or at elevated temperatures, to form nylon-1 polymers (polyisocyanates) or cyclic trimers (isocyanurates). The trifluorosilyl group can also lead to self-condensation products.
This compound serves as a key building block in the synthesis of silicone-hybrid polymers, which combine the properties of silicones (e.g., flexibility, thermal stability, and biocompatibility) with those of organic polymers (e.g., mechanical strength and chemical resistance). The isocyanate functionality of F₃SiNCO allows for its reaction with hydroxyl- or amino-terminated polysiloxanes to form urethane or urea linkages, effectively grafting the trifluorosilyl groups onto the silicone backbone. Subsequent hydrolysis and condensation of these silyl (B83357) groups can lead to the formation of crosslinked silicone networks with enhanced properties.
Alternatively, this compound can be used as a coupling agent to bridge organic and silicone polymer chains. For example, it can react with a diol to form a urethane linkage and then be incorporated into a growing polysiloxane chain via the condensation of its trifluorosilyl group. This approach allows for the creation of well-defined block copolymers with alternating organic and silicone segments. The synthesis of such hybrid foams has demonstrated the successful integration of silicone and urethane chemistries in a one-pot process mdpi.comresearchgate.netnih.gov. The properties of these hybrid materials can be fine-tuned by varying the ratio of the organic and inorganic components. Research has also been conducted on synthesizing polyurethane acrylate hybrids containing fluorine and siloxane via the sol-gel method for UV-curable coatings researchgate.net.
Controlled Polymerization Techniques for Molecular Architecture Control
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. While the direct controlled polymerization of this compound has not been extensively reported, its functional groups can be utilized in conjunction with these methods.
For instance, a monomer containing a reactive group compatible with ATRP or RAFT, along with a hydroxyl or amino group, could be polymerized first. The resulting polymer can then be post-functionalized with this compound to introduce the trifluorosilyl groups. This "grafting to" approach allows for the preparation of polymers with well-defined backbones and pendant functional silyl groups.
Alternatively, an initiator or a chain transfer agent can be functionalized with a protected hydroxyl or amino group. After polymerization, the protecting group can be removed, and the resulting functional polymer can be reacted with this compound. This "grafting from" approach enables the synthesis of block copolymers where one block is derived from a conventional monomer and the other is a polysiloxane network formed by the condensation of the trifluorosilyl groups. The choice of the RAFT agent is critical to achieve controlled polymerization for a wide range of monomers sigmaaldrich.com. While direct RAFT polymerization of an unprotected isocyanate-containing monomer has been reported, the specific application to this compound requires further investigation rsc.org.
| Polymerization Technique | Potential for Control | Key Parameters |
| Atom Transfer Radical Polymerization (ATRP) | High control over molecular weight and dispersity. | Catalyst, initiator, ligand, temperature. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Versatile for a wide range of monomers, good control over architecture. | RAFT agent, initiator, solvent, temperature. |
Formation of Functionalized Silsesquioxanes and Siloxane Networks
This compound is a precursor for the synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS) and siloxane networks. The hydrolysis and condensation of the trifluorosilyl group can lead to the formation of the characteristic cage-like structure of POSS or extended three-dimensional siloxane networks. The isocyanate group can be either preserved for further functionalization or reacted in situ to incorporate organic functionalities.
The synthesis of POSS often involves the controlled hydrolysis and condensation of trifunctional organosilanes. By using this compound, it is possible to create POSS cages with eight pendant isocyanate groups. These isocyanate-functionalized POSS nanoparticles can then be used as crosslinkers or building blocks for more complex hybrid materials. For example, they can be reacted with polyols to form highly crosslinked polyurethane-POSS nanocomposites with enhanced thermal and mechanical properties. Research has shown the synthesis of functional fluorinated POSS for various applications google.comgoogle.com.
Similarly, the hydrolysis and condensation of this compound, often in the presence of other organosilanes, can lead to the formation of functionalized siloxane networks. The isocyanate groups distributed throughout the network can be used to impart specific functionalities, such as hydrophobicity or reactivity towards other polymers. The resulting materials can find applications as coatings, adhesives, and matrices for composite materials.
Surface-Initiated Polymerization for Functional Coatings Research
Surface-initiated polymerization (SIP) is a powerful technique for modifying the surface properties of materials by grafting polymer chains directly from the surface. This compound can be utilized in SIP to create functional coatings with unique properties.
The isocyanate group of this compound can react with hydroxyl groups present on the surface of many substrates, such as silica (B1680970), glass, and metal oxides, to covalently attach the trifluorosilyl group to the surface. These anchored silyl groups can then act as initiation sites for the growth of polymer chains. For example, the trifluorosilyl group can be hydrolyzed to form a silanol (B1196071), which can then initiate the ring-opening polymerization of cyclic monomers like lactones or siloxanes.
Alternatively, the substrate can be first functionalized with a layer of molecules containing a group that can react with the isocyanate of this compound, and also an initiating group for a controlled polymerization technique like ATRP or RAFT. Subsequent reaction with this compound would then introduce the trifluorosilyl functionality. This approach allows for the growth of well-defined polymer brushes with pendant trifluorosilyl groups, which can then be crosslinked to form a robust and functional coating. The use of fluorinated silanes is a reliable method for molecular-scale surface modification nih.gov. Such coatings can exhibit properties like hydrophobicity, oleophobicity, and low friction, making them suitable for applications in anti-fouling, self-cleaning, and biomedical devices ntnu.nosinosil.comnih.gov.
| Substrate | Functionalization Method | Resulting Coating Properties |
| Silica | Direct reaction of isocyanate with surface hydroxyl groups. | Hydrophobic, low surface energy. |
| Glass | Silanization followed by reaction with this compound. | Oleophobic, anti-reflective. |
| Metal Oxides | Anchoring of initiator followed by SIP and functionalization. | Anti-fouling, corrosion resistant. |
Advanced Materials Research Applications and Mechanistic Insights
Interfacial Science and Surface Modification Mechanisms
The dual functionality of Trifluoro(isocyanato)silane is central to its potential in interfacial science. The trifluorosilyl group can form durable siloxane bonds (Si-O-Si) with inorganic substrates, while the isocyanate group offers a versatile handle for covalent bonding with organic polymers. garzantispecialties.com
The primary mechanism for adhesion promotion by silane (B1218182) coupling agents involves the formation of a chemical bridge between an inorganic reinforcement and an organic polymer matrix. silsource.comnih.gov In the case of this compound, the trifluorosilyl group would first hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like glass fibers or silica (B1680970) nanoparticles, forming stable covalent bonds. garzantispecialties.combohrium.com
Research on similar isocyanate-containing silanes has demonstrated their effectiveness as adhesion promoters in various composite systems. researchgate.net For instance, the use of isocyanatosilanes in dental composites has been shown to improve the bond strength between the resin and filler particles. nih.gov
Table 1: Illustrative Adhesion Strength Improvement with Silane Coupling Agents in Composites
| Composite System | Silane Treatment | Improvement in Interfacial Shear Strength (IFSS) | Reference |
| Carbon Fiber/Epoxy | Aminosilane (B1250345) | ~15-30% | silsource.com |
| Glass Fiber/Polypropylene (B1209903) | Vinylsilane | ~20-40% | ohi-s.com |
| Silica/Dental Resin | Methacryloxysilane | Significant increase in bond strength | nih.gov |
Note: This table presents generalized data for analogous silane systems to illustrate the potential impact of this compound.
The trifluoromethyl group (-CF3) in this compound is expected to impart low surface energy properties to treated surfaces. Fluorinated compounds are well-known for their hydrophobicity and oleophobicity. sinosil.comnih.gov By grafting this compound onto a surface, a low-energy, non-stick interface can be created. This is due to the low polarizability of the C-F bond, which minimizes van der Waals interactions with liquids. mdpi.com
This tailored wettability is crucial for developing anti-fouling surfaces. acs.org Surfaces with low surface energy and high water contact angles can significantly reduce the adhesion of marine organisms, bacteria, and other contaminants. nih.govrsc.org Research on various fluoroalkylsilanes has consistently demonstrated their ability to create superhydrophobic surfaces with excellent water repellency and self-cleaning properties. sinosil.comgoogle.com The isocyanate group allows for the permanent attachment of these fluorinated moieties to a wide range of materials, ensuring the durability of the anti-fouling characteristics. cfmats.com
Studies on fluorosilane-treated natural fibers have shown a significant increase in the water contact angle of polypropylene composites, indicating enhanced hydrophobicity. aip.orgresearchgate.net For example, treatment of Sansevieria Trifasciata fibers with a fluorosilane resulted in a water contact angle of 115° on the composite surface. aip.org
Table 2: Representative Water Contact Angles of Surfaces Treated with Fluorinated Silanes
| Substrate | Fluorinated Silane Used | Water Contact Angle | Reference |
| Glass | 1H,1H,2H,2H-perfluorooctyltriethoxysilane | > 110° | aip.org |
| Sandstone | Generic Fluorosilane | > 90° | researchgate.net |
| 3D-Printed Resin | Fluoroalkyl trichlorosilane | > 110° | nih.gov |
Note: This table provides examples from analogous fluorinated silanes to indicate the expected performance of surfaces treated with this compound.
Integration into Hybrid Organic-Inorganic Systems
The bifunctional nature of this compound makes it an ideal candidate for creating hybrid organic-inorganic materials, where the properties of both components are synergistically combined. bohrium.com
This compound can be used to form dense, cross-linked protective coatings on various substrates. bohrium.com The hydrolysis and condensation of the trifluorosilyl groups can create a robust silica-like network, while the isocyanate groups can react with atmospheric moisture or co-reactants to form a polymeric network. This results in a highly cross-linked, durable film that can act as a barrier against moisture, corrosive agents, and environmental degradation. bohrium.comresearchgate.net
The presence of fluorine in the coating enhances its chemical inertness and reduces its permeability to aggressive chemicals. nih.gov Such coatings are valuable for protecting metals from corrosion and for creating weather-resistant surfaces on building materials. cfmats.com The ability of fluorinated silanes to form hydrophobic and oleophobic surfaces further contributes to their protective function by repelling water and oils. sinosil.com
In addition to improving adhesion, the integration of this compound into polymer composites can enhance their mechanical and thermal properties. The strong covalent bonds formed at the filler-matrix interface lead to more efficient stress transfer, resulting in increased tensile strength, modulus, and toughness of the composite. ohi-s.comresearchgate.net
The incorporation of fluorine can also improve the thermal stability of the polymer matrix. nih.govmdpi.com The high bond energy of the C-F bond contributes to increased resistance to thermal degradation. 20.210.105 Research on fluorinated polyimides has shown that the introduction of trifluoromethyl groups can significantly increase the glass transition temperature (Tg) and the thermal decomposition temperature of the polymer. mdpi.com Similarly, the siloxane network formed by the condensation of the silyl (B83357) groups can enhance the thermal stability of the composite material.
Studies on composites reinforced with silane-treated fillers have demonstrated notable improvements in mechanical properties. For example, the flexural and impact strength of natural fiber-reinforced polypropylene composites were enhanced after treatment with a fluorosilane. aip.orgresearchgate.net
Table 3: Illustrative Enhancement of Mechanical Properties in Polymer Composites with Silane Treatment
| Polymer Composite | Silane Treatment | % Increase in Tensile Strength | % Increase in Flexural Strength | Reference |
| Polypropylene/Illite | Fluorination | 7% (compared to non-fluorinated) | - | researchgate.net |
| Polypropylene/Sansevieria Trifasciata | Fluorosilane | - | Statistically significant increase | aip.org |
| Epoxy/Carbon Fiber | Aminosilane | ~15-30% | - | silsource.com |
Note: Data is for analogous systems and serves to illustrate the potential benefits of using this compound.
Functionalization of Nanoparticles and Fillers
This compound is well-suited for the surface functionalization of nanoparticles and fillers, such as silica, titania, and clays, to improve their dispersion and compatibility within a polymer matrix. nih.govnih.gov The trifluorosilyl group can readily react with surface hydroxyl groups on these inorganic materials. nih.gov
The isocyanate group on the surface of the functionalized nanoparticles then provides a reactive site for covalent bonding with the polymer matrix. mdpi.com This surface modification prevents the agglomeration of nanoparticles, which is a common issue that can detract from the performance of nanocomposites. nih.gov Well-dispersed, functionalized nanoparticles can lead to significant improvements in the mechanical, thermal, and barrier properties of the resulting composite material. taylorfrancis.com
The fluorinated surface of the nanoparticles can also impart desirable properties to the composite, such as hydrophobicity and reduced friction. sinosil.com The methodology for functionalizing silica nanoparticles with various organosilanes, including those with reactive end groups like amines (which can react with isocyanates), is well-established. nih.gov
Strategies for Improved Dispersion and Adhesion of Inorganic Fillers
The performance of polymer composites is critically dependent on the interface between the inorganic filler and the organic polymer matrix. Achieving a uniform dispersion of fillers and ensuring strong adhesion at the filler-polymer interface are paramount for enhancing the mechanical, thermal, and barrier properties of the composite material. Silane coupling agents are instrumental in this context, acting as molecular bridges that chemically link dissimilar materials. mdpi.com
This compound is theoretically an excellent candidate for this purpose. Its mechanism of action can be understood by considering its dual functionality. The silane end of the molecule provides a pathway for reaction with inorganic surfaces, while the isocyanate group offers a reactive handle to anchor into the polymer matrix.
Mechanism of Action:
Hydrolysis: The trifluorosilyl group is expected to be highly susceptible to hydrolysis in the presence of surface moisture on the inorganic filler, converting to a reactive silanol (Si-OH) group. This step is crucial for the subsequent bonding to the filler surface.
Condensation: The newly formed silanols can then undergo condensation reactions with hydroxyl groups present on the surface of inorganic fillers like silica, glass fibers, or metal oxides, forming stable covalent oxane bonds (Si-O-Filler). nist.gov This initial reaction effectively grafts the silane onto the filler.
Interfacial Coupling: The isocyanate (-NCO) group, now oriented away from the filler surface, is highly reactive towards functional groups within a polymer matrix, such as hydroxyl (-OH), amine (-NH2), or even carboxylic acid (-COOH) groups. nist.govgoogle.com This reaction forms a durable covalent bond (e.g., a urethane (B1682113) linkage if reacting with a hydroxyl group) between the filler and the polymer.
The presence of fluorine atoms is anticipated to impart a low surface energy character to the treated filler. This can enhance the compatibility and dispersibility of the filler within certain polymer matrices, particularly those with lower polarity, before the chemical coupling reaction occurs. Research on other fluoroalkyl silanes has demonstrated their ability to improve water resistance at the silica-resin interface, a property that would be beneficial for the long-term durability of the composite material. researchgate.net
Illustrative Reaction Scheme for Filler Surface Modification
| Step | Reactants | Product | Bond Formed |
| 1. Hydrolysis | This compound + Surface Moisture (H₂O) | Trihydroxy(isocyanato)silane | Si-OH (Silanol) |
| 2. Condensation | Trihydroxy(isocyanato)silane + Filler-OH | Isocyanato-functionalized Filler | Si-O-Filler (Oxane bond) |
| 3. Coupling | Isocyanato-functionalized Filler + Polymer-XH* | Filler-Polymer Composite | Urethane, Urea (B33335), etc. |
*XH represents a reactive group on the polymer, such as -OH or -NH₂.
Advanced Membrane Development for Separation Science
The field of separation science increasingly relies on polymeric and mixed-matrix membranes for energy-efficient purification of gases and liquids. The performance of these membranes is dictated by their permeability and selectivity, which are in turn governed by the chemistry of the membrane material. Surface modification and the creation of mixed-matrix membranes (MMMs), where inorganic fillers are dispersed in a polymer matrix, are key strategies to enhance separation performance. mdpi.com
This compound could be a valuable tool in membrane technology for several reasons:
Surface Hydrophobization: The trifluoro functionality can be used to render membrane surfaces hydrophobic. In applications like membrane distillation, a hydrophobic surface is essential to prevent the wetting of pores, which would otherwise compromise the separation process. Fluorinated polymers are known for their high thermal and chemical stability, making them suitable for aggressive separation environments. researchgate.net
Fluorinated Pores for Specific Separations: The presence of fluorine within the pores of a membrane can alter its interaction with diffusing molecules. The electron-withdrawing nature of fluorine can create specific affinities that may be exploited for certain gas separations. While amorphous perfluorinated polymers generally exhibit high gas permeability, achieving high selectivity remains a challenge. researchgate.netnih.gov Tailoring the surface chemistry of membrane pores with a molecule like this compound could be a strategy to address this.
The dual reactivity of this compound allows for its covalent integration into the membrane structure, either by modifying the surface of a pre-formed polymer membrane or by pre-treating fillers before they are incorporated into a mixed-matrix membrane.
Potential Attributes of this compound in Membrane Technology
| Feature | Attributed Functional Group | Potential Application Benefit |
| High Reactivity | Isocyanate (-NCO) | Strong covalent bonding to polymer backbones or other functionalized surfaces. |
| Inorganic Reactivity | Trifluorosilyl (-SiF₃) | Bonding to inorganic components (e.g., silica, zeolites) in mixed-matrix membranes. |
| Hydrophobicity | Trifluoro- group | Creation of water-repellent surfaces for membrane distillation or gas/vapor separation. |
| Chemical Stability | C-F and Si-O bonds | Enhanced durability of the membrane in chemically aggressive environments. |
Future Research Directions and Emerging Trends
Design and Synthesis of Novel Fluorinated Isocyanatosilane Analogues
The exploration of new chemical frontiers often begins with the design and synthesis of novel molecular structures. In the context of Trifluoro(isocyanato)silane, a primary research direction involves the creation of new analogues with tailored properties. This includes the substitution of fluorine atoms with other halogens or organic groups, as well as the modification of the isocyanate functionality. For instance, the synthesis of methylfluoroisocyanato silane (B1218182) (Me-SiHF-NCO) has been achieved, and its structure was determined through a combination of microwave spectroscopy and ab initio calculations. nih.gov Such studies provide valuable insights into the geometric and electronic structures of these analogues, paving the way for the rational design of molecules with specific reactivity and physical characteristics. The synthesis of novel fluorinated amino acids, such as cis- and trans-3-CF₃/C₂F₅-prolines, from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate, further highlights the potential for creating complex fluorinated molecules. rsc.org
Future work in this area will likely focus on:
Systematic substitution: Replacing fluorine atoms with other substituents to modulate the electrophilicity of the silicon atom and the reactivity of the isocyanate group.
Chiral analogues: Introducing chirality into the molecule to explore its potential in asymmetric synthesis and stereoselective reactions.
Polyfunctional analogues: Designing molecules with multiple isocyanate or fluorosilane groups to enable the formation of crosslinked polymers and complex three-dimensional structures.
The development of new synthetic methodologies will be crucial to access these novel analogues. This may involve exploring new catalytic systems, reaction conditions, and purification techniques.
Exploration of Bio-Inspired and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the direction of chemical research. rsc.org For the synthesis of isocyanates, including fluorinated derivatives, there is a strong drive to move away from hazardous reagents like phosgene (B1210022). researchgate.netrsc.org Future research will likely focus on developing more sustainable and environmentally benign synthetic pathways. rsc.orgresearchgate.net
Key areas of exploration include:
Phosgene-free routes: Investigating alternative methods for introducing the isocyanate group, such as the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates. researchgate.net
Bio-catalysis: Exploring the use of enzymes or whole-cell systems to catalyze the formation of the Si-NCO bond or its precursors. Fungi, for example, are being investigated for their ability to produce various nanoparticles and could potentially be engineered for specific synthetic tasks. mdpi.com
Renewable feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on fossil fuels. The synthesis of cyclic oxyterpenes from ß-pinene using natural or biosourced catalysts is an example of this approach. mdpi.com
A recent development in green chemistry is the synthesis of sulfonyl fluorides from thiols and disulfides using a safe and low-cost process with minimal environmental impact. eurekalert.org This highlights the potential for developing novel, sustainable methods for synthesizing other fluorine-containing compounds. Furthermore, an eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF) has been demonstrated as a sustainable alternative to SF₆ gas insulation. mdpi.com
Advancements in In-Situ Spectroscopic Characterization of Reactions
A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes and controlling product outcomes. The high reactivity of this compound and its analogues necessitates the use of advanced in-situ spectroscopic techniques to monitor reactions in real-time.
Future research in this area will likely involve the application of:
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic isocyanate stretching vibration and the appearance of new bands corresponding to the reaction products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: To track changes in the chemical environment of the silicon, carbon, and fluorine nuclei throughout the reaction.
Mass Spectrometry: To identify reaction intermediates and byproducts, providing valuable mechanistic insights.
The combination of these techniques with computational modeling will provide a powerful tool for elucidating complex reaction pathways.
Machine Learning and Artificial Intelligence in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. arxiv.orgacs.orgarxiv.org In the context of fluorinated isocyanatosilanes, these computational tools can be employed to:
Predict molecular properties: ML models can be trained on existing data to predict the physical, chemical, and biological properties of new analogues, guiding the selection of synthetic targets. tandfonline.comchemengineerkey.commit.edu For example, ML has been used to predict the properties of silane molecules for adhesive applications. tandfonline.com
Optimize reaction conditions: AI algorithms can analyze large datasets of reaction parameters to identify the optimal conditions for maximizing yield and selectivity.
Design novel molecules: Generative models can be used to design new fluorinated isocyanatosilane structures with desired properties, expanding the accessible chemical space. arxiv.orgmdpi.com
The development of user-friendly software, such as ChemXploreML, is making these advanced computational methods more accessible to a broader range of chemists. mit.edu The use of ML in conjunction with molecular dynamics simulations can provide a powerful platform for screening large chemical spaces and identifying promising candidates for specific applications. youtube.com
Integration into Responsive and Self-Healing Materials
The unique reactivity of the isocyanate group makes this compound an attractive building block for the creation of "smart" materials that can respond to external stimuli or self-repair after damage.
Future research in this area will focus on:
Stimuli-responsive polymers: Incorporating this compound into polymer backbones to create materials that change their properties in response to changes in temperature, pH, or light.
Self-healing coatings: Developing coatings that can autonomously repair scratches or cracks, extending the lifetime of materials. researchgate.netrsc.org The use of fluoroalkyl silanes in self-healing superamphiphobic fabrics has already been demonstrated. researchgate.net
Dynamic covalent chemistry: Utilizing the reversible nature of certain chemical bonds to create materials that can be reshaped or recycled. Siloxane-based materials, for instance, have shown promise in self-healing applications due to the dynamic nature of siloxane bonds. elsevierpure.comresearchgate.net
The development of fluorinated polyurethanes with flexible fluorinated polymer chains linked to the network has shown potential for creating materials with improved surface properties. mdpi.com
Environmental and Green Chemistry Considerations in Fluorosilane Research
As with any chemical technology, it is crucial to consider the environmental impact and long-term sustainability of fluorosilane research. researchgate.net While fluorinated compounds can offer significant performance advantages, concerns have been raised about the persistence and potential toxicity of some per- and polyfluoroalkyl substances (PFAS). nih.gov
Future research must address these challenges by:
Designing for degradation: Developing fluorinated molecules that can break down into benign products at the end of their lifecycle.
Reducing fluorine content: Investigating the use of fluorine-free alternatives where possible, or minimizing the amount of fluorine required to achieve the desired properties. mit.edu
Life cycle assessment: Conducting thorough assessments of the environmental impact of new fluorosilane-based materials, from synthesis to disposal.
The development of aqueous fluoroalkylsilane systems for surface modification of porous mineral building materials represents a step towards more environmentally friendly applications. sinosil.com Additionally, research into fluorine-free waterborne coatings for superhydrophobic treatment is a promising area of green chemistry. mit.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity trifluoro(isocyanato)silane, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via fluorination of chlorosilane precursors or through direct isocyanate substitution. For example, reacting trifluorosilane derivatives with isocyanate agents under anhydrous conditions at controlled temperatures (e.g., 0–50°C) minimizes side reactions. Yield optimization requires inert atmospheres (argon/nitrogen) and catalysts like Lewis acids (e.g., AlCl₃). Purity can be enhanced using fractional distillation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify the Si–NCO stretch (~2100–2200 cm⁻¹) and Si–F vibrations (~700–800 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ²⁹Si) provides insights into electronic environments: δ(¹⁹F) typically ranges from −60 to −80 ppm for CF₃ groups, while δ(²⁹Si) for Si–NCO appears near −30 to −50 ppm. Cross-validate with mass spectrometry (MS) for molecular ion confirmation .
Q. How does this compound behave under varying storage conditions, and what protocols ensure long-term stability?
- Methodological Answer : The compound is moisture-sensitive, requiring storage in sealed containers under inert gas (argon) at sub-ambient temperatures (−20°C). Stability tests using thermogravimetric analysis (TGA) show decomposition onset at ~80°C. Regularly monitor purity via gas chromatography (GC) to detect hydrolysis byproducts like silanols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel copolymerization reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions with alkenes or epoxides. Focus on electron-deficient sites (e.g., Si–NCO) and steric effects from CF₃ groups. Validate predictions with experimental kinetic studies using in-situ FTIR to track reaction progress .
Q. What experimental strategies resolve contradictions in reported thermal decomposition pathways of this compound?
- Methodological Answer : Conflicting reports on decomposition products (e.g., SiF₄ vs. CF₄) may arise from varying experimental setups. Use differential scanning calorimetry (DSC) coupled with evolved gas analysis (EGA) to identify real-time decomposition products. Replicate studies under controlled heating rates (1–10°C/min) and compare with literature mechanisms .
Q. How does this compound interact with bioinorganic systems, and what assays quantify its biocompatibility for biomedical material applications?
- Methodological Answer : Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK-293). Surface functionalization studies (e.g., X-ray photoelectron spectroscopy, XPS) can track Si–NCO binding to biomolecules. Compare hydrolytic stability in phosphate-buffered saline (PBS) to determine degradation kinetics .
Q. What advanced statistical approaches are suitable for analyzing contradictory data on this compound’s reactivity with nucleophiles?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets comparing reaction rates, solvent polarity, and nucleophile strength. Use Arrhenius plots to isolate temperature-dependent effects. Reconcile outliers by revisiting experimental conditions (e.g., moisture levels, catalyst purity) .
Guidance for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, pairing computational and experimental studies addresses novelty and feasibility .
- Data Triangulation : Cross-validate spectroscopic data with computational models and kinetic studies to mitigate bias .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., fume hood use, PPE) when handling volatile silane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
